molecular formula C13H20O B13733302 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- CAS No. 42507-55-1

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel-

Cat. No.: B13733302
CAS No.: 42507-55-1
M. Wt: 192.30 g/mol
InChI Key: DBKJZSIBBKOBCN-UPJWGTAASA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- is a complex organic compound with a unique structure It is characterized by a cyclohexene ring with various substituents, including dimethyl and methyl-propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- typically involves multiple steps:

    Formation of the Cyclohexene Ring: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile under controlled conditions.

    Introduction of Substituents: The dimethyl and methyl-propenyl groups are introduced through alkylation reactions. These reactions often require catalysts such as palladium or nickel and are conducted under an inert atmosphere to prevent unwanted side reactions.

    Oxidation to Form the Aldehyde Group: The final step involves the oxidation of the appropriate precursor to introduce the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- depends on its application:

    In Organic Reactions: It acts as a reactive intermediate, participating in various chemical transformations.

    In Biological Systems: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxaldehyde: Lacks the additional substituents present in the target compound.

    4,5-Dimethyl-2-(2-methyl-1-propenyl)-cyclohexene: Similar structure but without the aldehyde group.

    2-Methyl-1-propenyl-cyclohexene: Lacks the dimethyl substituents.

Uniqueness

The presence of multiple substituents in 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- imparts unique chemical properties, making it more versatile in synthetic applications and potentially more effective in biological systems compared to its simpler analogs.

Properties

CAS No.

42507-55-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13+/m1/s1

InChI Key

DBKJZSIBBKOBCN-UPJWGTAASA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O

Canonical SMILES

CC1CC(C(C=C1C)C=C(C)C)C=O

Origin of Product

United States

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